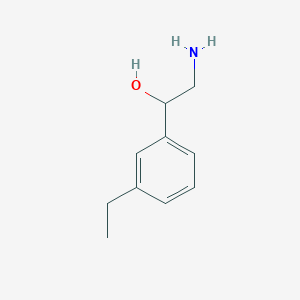

2-Hydroxy-2-(3-ethylphenyl)ethanamine

Description

2-Hydroxy-2-(3-ethylphenyl)ethanamine is a substituted phenethylamine derivative featuring a hydroxyl group at the β-carbon of the ethanamine backbone and a 3-ethylphenyl substituent on the α-carbon. Its systematic name ensures unambiguous identification, though alternative nomenclature (e.g., β-hydroxy-3-ethylphenethylamine) may exist in literature .

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-amino-1-(3-ethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-2-8-4-3-5-9(6-8)10(12)7-11/h3-6,10,12H,2,7,11H2,1H3 |

InChI Key |

SRYINBYBQHHIND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(CN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological behavior of substituted phenethylamines is highly dependent on the nature and position of substituents on the phenyl ring and the ethanamine backbone. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison

Pharmacological and Functional Differences

- β-Adrenoceptor Selectivity: The 3-chlorophenyl substitution in SR 59104A and SR 59119A confers potent β3-adrenoceptor agonism, critical for relaxing smooth muscle in pulmonary and colonic tissues . In contrast, the 3-ethyl group in the target compound may favor interactions with β1/β2-adrenoceptors due to the electron-donating ethyl group, though experimental confirmation is needed.

- Psychoactive vs. Cardiovascular Effects: Compounds with methoxy/ethoxy substitutions (e.g., 2C-E, 25E-NBOMe) exhibit hallucinogenic properties via serotonin 5-HT2A receptor activation, driven by electronic effects of methoxy groups . The target compound lacks these substituents, suggesting divergent applications. Dopamine’s 3,4-dihydroxyphenyl group enables dual adrenergic and dopaminergic activity, whereas the target compound’s single ethyl group may limit receptor promiscuity .

Physicochemical and Molecular Descriptor Analysis

Quantum molecular descriptors (e.g., dipole moment, HOMO-LUMO gap) highlight electronic differences:

- Electrophilicity: The β-hydroxyl group introduces electrophilic character, which may stabilize receptor interactions via hydrogen bonding, as seen in SR 59104A’s β3-adrenoceptor binding .

- Steric Effects : The ethyl group’s bulkiness at the 3-position may sterically hinder interactions with receptors preferring smaller substituents (e.g., chlorine in SR 59104A).

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination offers a direct pathway by condensing 2-(3-ethylphenyl)-2-hydroxyacetophenone with ammonia or ammonium salts under reducing conditions. Catalytic hydrogenation (H₂/Pd-C or Ra-Ni) or borohydride-based systems (NaBH₃CN) facilitate the conversion of the intermediate imine to the target amine.

Key Parameters:

Advantages and Limitations

This method benefits from scalability and minimal byproduct formation. However, competing ketone reduction to alcohol necessitates precise stoichiometric control of ammonia.

Grignard Addition to Nitriles or Imines

Synthetic Pathway

3-Ethylphenylmagnesium bromide reacts with protected nitriles (e.g., glycolonitrile) or imines to form intermediates, which are hydrolyzed to yield the amine.

Example Protocol:

Industrial Applicability

Grignard methods are cost-effective for bulk synthesis but require anhydrous conditions and careful handling of reactive intermediates.

Henry Reaction Followed by Reduction

Nitro Alcohol Intermediate Synthesis

The Henry reaction between 3-ethylbenzaldehyde and nitromethane forms 2-nitro-1-(3-ethylphenyl)ethanol, which is reduced to the amine.

Stereochemical Considerations

Racemization during reduction mandates chiral catalysts (e.g., Ru-BINAP) for enantioselective synthesis.

Biocatalytic Synthesis Using Alcohol Dehydrogenases

Enzymatic Reduction of Ketone Precursors

Alcohol dehydrogenases (ADHs) reduce 2-(3-ethylphenyl)-2-ketoacetamide to the corresponding alcohol, followed by amination.

Case Study:

Sustainability Metrics

Biocatalysis reduces waste and energy consumption, aligning with green chemistry principles.

Hydroxylation of 2-(3-Ethylphenyl)ethylamine

Oxidative Functionalization

Direct hydroxylation via Sharpless epoxidation or hydroxyl radical insertion introduces the hydroxyl group.

Challenges:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Reductive Amination | 65–78 | >95 | High | Moderate |

| Grignard Addition | 70–82 | >98 | Moderate | Low |

| Henry Reaction | 60–68 | 90–95 | Low | High |

| Biocatalysis | 80–85 | >99 | High | High |

| Hydroxylation | <50 | 80–85 | Low | Low |

Q & A

Basic Questions

Q. What safety protocols are critical when handling 2-Hydroxy-2-(3-ethylphenyl)ethanamine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use NIOSH/CEN-approved safety glasses, gloves (e.g., nitrile), and full-body chemical-resistant suits to prevent skin/eye contact .

- Ventilation : Employ fume hoods for synthesis or high-concentration handling. For respiratory protection, use P95 (US) or P1 (EU) respirators for low exposures; OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services to avoid environmental contamination .

Q. What synthetic routes are commonly used for this compound, and what are their key challenges?

- Methodological Answer :

- Reductive Amination : React 3-ethylphenylacetone with ammonia under hydrogenation (e.g., using Pd/C or Raney Ni). Monitor reaction progress via TLC or HPLC .

- Challenges : Byproduct formation (e.g., over-reduction to secondary amines) requires purification via column chromatography or recrystallization. Ensure anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify the hydroxy and ethylphenyl groups (e.g., δ~1.2 ppm for ethyl CH, δ~4.5 ppm for -OH) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO, expected [M+H] = 166.1232) .

- IR Spectroscopy : Detect O-H stretches (~3200–3500 cm) and amine N-H bends (~1600 cm) .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound be resolved?

- Methodological Answer :

- Standardized Measurements : Use shake-flask method for logP determination (partition between octanol/water) and HPLC for solubility profiling (e.g., gradient elution with C18 columns) .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-(3,4-dimethoxyphenyl)ethanamine) to identify trends .

- Replicate Studies : Conduct triplicate experiments under controlled humidity/temperature to minimize variability .

Q. What experimental designs are optimal for assessing the metabolic stability of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Include positive controls (e.g., verapamil) .

- Enzyme Kinetics : Measure CYP450 isoform-specific metabolism using selective inhibitors (e.g., ketoconazole for CYP3A4) .

- Data Interpretation : Normalize results to protein content and adjust for nonspecific binding .

Q. How should stability studies be designed to determine optimal storage conditions for this compound?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation via HPLC at 0, 1, 3, and 6 months .

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and monitor photodegradation products .

- Container Compatibility : Test glass vs. polymer containers for adsorption/leaching effects .

Q. What strategies mitigate challenges in receptor-binding assays for this compound?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-dopamine) and displace with increasing concentrations of the compound. Calculate IC values .

- Control Experiments : Include structurally analogous compounds (e.g., 2C-series derivatives) to assess specificity .

- Data Triangulation : Combine SPR (surface plasmon resonance) with in silico docking to validate binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.